molecular formula C18H18N4O4 B1202501 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide

Cat. No. B1202501
M. Wt: 354.4 g/mol
InChI Key: INMGIBPBZFWYIO-UHFFFAOYSA-N
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Description

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide is a ring assembly and an oxadiazole.

Scientific Research Applications

Herbicidal Activity

1,2,4-oxadiazole derivatives, closely related to the specified compound, have been investigated for their potential herbicidal activity. For instance, a study found that certain compounds with similar structures exhibited effective herbicidal properties. This suggests that 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide could potentially be explored for use in weed control and agricultural applications (Liu et al., 2008).

Antimicrobial and Antiprotozoal Properties

The 1,3,4-oxadiazole ring, a feature of the compound , has been synthesized and studied for its antimicrobial properties. Research indicates that derivatives of this compound show potential in combating bacterial infections and could be useful in developing new antimicrobial agents. This points to the possibility that the specified compound may also have similar antimicrobial applications (Al-Wahaibi et al., 2021).

Anticancer Potential

Research into 1,3,4-oxadiazole derivatives has shown that they possess significant anticancer activity. This suggests that 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide could be a candidate for further exploration in the development of anticancer drugs. The structural similarity to compounds that have shown efficacy against various cancer cell lines underscores its potential in this field (Vaidya et al., 2020).

Neuroprotective Effects

Compounds containing the 1,3,4-oxadiazole ring have been explored for their potential in treating neurodegenerative diseases like Alzheimer's. Given the structural similarities, the specified compound may also hold promise as a neuroprotective agent, potentially offering new avenues for the treatment of neurodegenerative disorders (Rehman et al., 2018).

properties

Product Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinyl)propanamide

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C18H18N4O4/c1-24-14-6-5-12(10-15(14)25-2)18-21-17(26-22-18)8-7-16(23)20-13-4-3-9-19-11-13/h3-6,9-11H,7-8H2,1-2H3,(H,20,23)

InChI Key

INMGIBPBZFWYIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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